Magl-IN-5 is synthesized through various organic chemistry techniques, which involve multiple steps to ensure the purity and efficacy of the compound. It falls under the classification of small molecule inhibitors specifically targeting serine hydrolases, with a focus on the monoacylglycerol lipase enzyme.
The synthesis of Magl-IN-5 typically involves several key steps:
For instance, one synthesis pathway reported involves using methyl 4-bromo-3-methoxybenzoate as a starting material, followed by cross-coupling reactions and subsequent hydrolysis to yield the final inhibitor .
The molecular structure of Magl-IN-5 can be characterized by its specific arrangement of atoms that facilitate its binding to the active site of monoacylglycerol lipase. Key features include:
Data from crystallography studies indicate that Magl-IN-5 forms a stable complex with MAGL, which is essential for its inhibitory action.
Magl-IN-5 undergoes specific chemical reactions that are pivotal in its function as an inhibitor:
In vitro assays have demonstrated that Magl-IN-5 effectively reduces the hydrolysis rate of its substrate, confirming its role as an inhibitor .
The mechanism through which Magl-IN-5 exerts its effects involves:
Experimental data indicate that treatment with Magl-IN-5 leads to significant increases in 2-arachidonoylglycerol levels in cellular models, demonstrating its potential therapeutic effects .
Magl-IN-5 possesses several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties during synthesis .
Magl-IN-5 has potential applications in various scientific fields:
Monoacylglycerol lipase is a serine hydrolase enzyme that serves as the primary catabolic regulator of 2-arachidonoylglycerol, the most abundant endocannabinoid in mammalian tissues. By hydrolyzing 2-arachidonoylglycerol into arachidonic acid and glycerol, monoacylglycerol lipase simultaneously terminates 2-arachidonoylglycerol signaling through cannabinoid receptors and provides the predominant substrate pool for pro-inflammatory eicosanoid biosynthesis [2] [6]. This dual functionality positions monoacylglycerol lipase at the intersection of two potent lipid signaling systems:
Table 1: Tissue-Specific Roles of Monoacylglycerol Lipase in Lipid Signaling
| Tissue | Primary Substrate | Primary Signaling Outputs | Key Physiological Impact |
|---|---|---|---|
| Brain | 2-arachidonoylglycerol | Cannabinoid receptor activation; Prostaglandin synthesis | Synaptic plasticity regulation; Neuroinflammation modulation |
| Liver | 2-arachidonoylglycerol; Other monoacylglycerols | Prostaglandin synthesis; Free fatty acid release | Hepatic inflammation control; Lipid metabolism |
| Adipose Tissue | Monoacylglycerols | Free fatty acid release | Energy mobilization; Adipokine signaling |
| Cancer Cells | Monoacylglycerols | Lysophosphatidic acid; Prostaglandin E2 production | Tumor cell proliferation; Invasion facilitation |
This metabolic linkage creates a signaling axis where monoacylglycerol lipase inhibition simultaneously boosts anti-inflammatory endocannabinoid tone while reducing pro-inflammatory eicosanoid production. The compound MAGL-IN-5 (chemical name: CAY10499) inhibits monoacylglycerol lipase with a half-maximal inhibitory concentration of 144 nanomolar and fatty acid amide hydrolase with a half-maximal inhibitory concentration of 14 nanomolar, exhibiting a non-selective lipase inhibition profile [1] [5].
The dual role of monoacylglycerol lipase in lipid signaling underpins its therapeutic relevance across diverse pathological states:
Neuroinflammation and Neurodegeneration: Monoacylglycerol lipase activity directly contributes to neuroinflammatory cascades by generating prostaglandin precursors. Preclinical evidence demonstrates that monoacylglycerol lipase inhibition reduces β-amyloid accumulation, microglial activation, and neurodegeneration in Alzheimer disease models. This occurs via decreased β-site amyloid precursor protein cleaving enzyme 1 expression and prostaglandin E2 synthesis, preserving synaptic structure and cognitive function [7] [10]. Hepatic ischemia/reperfusion injury is similarly attenuated by monoacylglycerol lipase blockade through cannabinoid receptor type 2 activation and eicosanoid suppression [3].
Oncogenic Signaling: Monoacylglycerol lipase is overexpressed in aggressive cancers (hepatocellular carcinoma, glioblastoma, breast cancer), where it supports tumor progression via two distinct mechanisms: supplying free fatty acids for energy production through β-oxidation and generating protumorigenic lipids like lysophosphatidic acid and prostaglandin E2. MAGL-IN-5 demonstrates antiproliferative effects in cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma models [9]. Tissue microarray analyses of 353 human hepatocellular carcinoma specimens established monoacylglycerol lipase overexpression as an independent prognostic indicator inversely correlated with differentiation status and patient survival [9].
Table 2: Disease Mechanisms Influenced by Monoacylglycerol Lipase Activity
| Disease Context | Key Pathogenic Mechanisms | Observed Effects of Monoacylglycerol Lipase Inhibition |
|---|---|---|
| Alzheimer Disease | β-amyloid accumulation; Neuroinflammation; Synaptic loss | Decreased β-site amyloid precursor protein cleaving enzyme 1; Reduced prostaglandin E2; Improved synaptic plasticity |
| Hepatocellular Carcinoma | Lysophosphatidic acid production; Prostaglandin E2 signaling; Tumor cell invasion | Suppressed proliferation; Reduced invasion; Increased apoptosis |
| Metabolic Disorders | Adipose tissue lipolysis; Hepatic steatosis; Insulin resistance | Reduced circulating free fatty acids; Improved glucose tolerance; Attenuated hepatic lipid accumulation |
| Chronic Pain States | Central sensitization; Neuroimmune activation | Enhanced 2-arachidonoylglycerol-mediated cannabinoid receptor type 1 desensitization; Reduced inflammatory mediators |
Pharmacological monoacylglycerol lipase inhibitors are classified by their mechanism of enzyme interaction:
Irreversible Inhibitors: Compounds like JZL184 and ABX-1431 form covalent bonds with the catalytic serine residue (Ser122-Asp239-His269 triad), permanently inactivating monoacylglycerol lipase. While they demonstrate robust preclinical efficacy, chronic administration induces cannabinoid receptor type 1 desensitization, physical dependence, and tolerance—limiting therapeutic utility. This stems from sustained, near-complete elevation of 2-arachidonoylglycerol levels that disrupt endocannabinoid homeostasis [4] [7] [8].
Reversible Inhibitors: Agents like LEI-515 bind non-covalently to monoacylglycerol lipase, allowing transient inhibition aligned with pharmacokinetic exposure. This approach maintains elevated 2-arachidonoylglycerol within a physiological range, reducing risks of cannabinoid receptor type 1 adaptation. Reversible inhibitors also minimize off-target effects associated with irreversible carbamate-based inhibitors [4] [8].
MAGL-IN-5 represents a non-selective, reversible inhibitor class. While its exact binding mode remains uncharacterized, biochemical profiling confirms competitive inhibition kinetics. The therapeutic rationale for reversible monoacylglycerol lipase inhibitors includes:
Table 3: Comparative Properties of Monoacylglycerol Lipase Inhibitor Classes
| Property | Irreversible Inhibitors | Reversible Inhibitors | MAGL-IN-5 |
|---|---|---|---|
| Binding Mechanism | Covalent (Ser122 modification) | Non-covalent competitive | Non-covalent (presumed) |
| Target Residence Time | Prolonged (>24 hours) | Transient (hours) | Undetermined |
| Cannabinoid Receptor Adaptation | Significant (tolerance, dependence) | Minimal | Not observed |
| Selectivity Profile | Moderate to high | Moderate to high | Low (inhibits fatty acid amide hydrolase) |
| Therapeutic Window | Narrow (dose-dependent) | Potentially wider | Under investigation |
| Clinical Development Stage | Phase 2 trials (e.g., ABX-1431) | Preclinical | Research compound |
The development of MAGL-IN-5 contributes to understanding how reversible monoacylglycerol lipase inhibition modulates the interconnected endocannabinoid-eicosanoid network without inducing the compensatory adaptations observed with irreversible agents. Its non-selectivity remains a limitation, however, as fatty acid amide hydrolase inhibition elevates N-acylethanolamines (e.g., anandamide), potentially confounding pharmacological effects [1] [5].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: